molecular formula C21H27F3N2O3 B11413976 2-Methoxy-N-((2-(2-(trifluoromethyl)benzoyl)-2-azaspiro[4.5]decan-4-yl)methyl)acetamide

2-Methoxy-N-((2-(2-(trifluoromethyl)benzoyl)-2-azaspiro[4.5]decan-4-yl)methyl)acetamide

Cat. No.: B11413976
M. Wt: 412.4 g/mol
InChI Key: STIAXZLIEAKGGD-UHFFFAOYSA-N
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Description

2-Methoxy-N-((2-(2-(trifluoromethyl)benzoyl)-2-azaspiro[45]decan-4-yl)methyl)acetamide is a complex organic compound featuring a trifluoromethyl group, a benzoyl group, and an azaspirodecane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-((2-(2-(trifluoromethyl)benzoyl)-2-azaspiro[4.5]decan-4-yl)methyl)acetamide typically involves multiple steps, including the formation of the azaspirodecane core, introduction of the trifluoromethyl group, and subsequent functionalization with the methoxy and acetamide groups. Common reagents used in these reactions include trifluoromethylating agents, benzoyl chlorides, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-((2-(2-(trifluoromethyl)benzoyl)-2-azaspiro[4.5]decan-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-Methoxy-N-((2-(2-(trifluoromethyl)benzoyl)-2-azaspiro[4

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are important in medicinal chemistry.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential pharmacological activities could be explored for the treatment of various diseases, particularly those involving the central nervous system.

    Industry: The compound’s properties could be leveraged in the development of new materials with specific characteristics, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-((2-(2-(trifluoromethyl)benzoyl)-2-azaspiro[4.5]decan-4-yl)methyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the azaspirodecane structure may provide additional stability and specificity. The exact pathways involved would depend on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-N-((2-(2-(trifluoromethyl)benzoyl)-2-azaspiro[4.5]decan-4-yl)methyl)acetamide: can be compared to other compounds with similar structures, such as those containing trifluoromethyl groups or azaspirodecane cores.

    Trifluoromethylated Compounds: These compounds are known for their increased metabolic stability and lipophilicity, making them valuable in drug design.

    Azaspirodecane Derivatives: These compounds often exhibit unique biological activities due to their rigid, spirocyclic structures.

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group, a benzoyl group, and an azaspirodecane core. This combination of features can provide a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H27F3N2O3

Molecular Weight

412.4 g/mol

IUPAC Name

2-methoxy-N-[[2-[2-(trifluoromethyl)benzoyl]-2-azaspiro[4.5]decan-4-yl]methyl]acetamide

InChI

InChI=1S/C21H27F3N2O3/c1-29-13-18(27)25-11-15-12-26(14-20(15)9-5-2-6-10-20)19(28)16-7-3-4-8-17(16)21(22,23)24/h3-4,7-8,15H,2,5-6,9-14H2,1H3,(H,25,27)

InChI Key

STIAXZLIEAKGGD-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCC1CN(CC12CCCCC2)C(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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